2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- is a chemical compound with the molecular formula C14H12Cl3O2P and a molecular weight of 349.576641 . This compound is known for its unique structure, which includes a trichloroethanol moiety and a diphenylphosphinyl group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- involves several steps. One common method includes the reaction of trichloroethanol with diphenylphosphine oxide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler compounds.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- involves its interaction with specific molecular targets and pathways. The trichloroethanol moiety can interact with enzymes and proteins, affecting their function. The diphenylphosphinyl group can also participate in various biochemical reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- can be compared with other similar compounds such as:
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol moiety but lacking the diphenylphosphinyl group.
Diphenylphosphine oxide: Contains the diphenylphosphinyl group but lacks the trichloroethanol moiety.
The uniqueness of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2929-30-8 |
---|---|
Molekularformel |
C14H12Cl3O2P |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,18H |
InChI-Schlüssel |
UQVWCJBHZNCXJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.